molecular formula C9H11ClS B6278816 1-(chloromethyl)-2-(ethylsulfanyl)benzene CAS No. 23010-33-5

1-(chloromethyl)-2-(ethylsulfanyl)benzene

Cat. No.: B6278816
CAS No.: 23010-33-5
M. Wt: 186.7
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Description

1-(Chloromethyl)-2-(ethylsulfanyl)benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a chloromethyl group and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(chloromethyl)-2-(ethylsulfanyl)benzene typically involves the chloromethylation of 2-(ethylsulfanyl)benzene. This can be achieved through the reaction of 2-(ethylsulfanyl)benzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be carried out in large reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the product. The purification process involves distillation and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-2-(ethylsulfanyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can undergo reduction reactions to form corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzylamines, benzylthiols, and benzyl alcohols.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include ethylbenzene derivatives.

Scientific Research Applications

1-(Chloromethyl)-2-(ethylsulfanyl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Pharmaceuticals: It is explored for its potential use in the synthesis of pharmaceutical compounds with therapeutic properties.

    Chemical Biology: The compound is used in the study of biochemical pathways and the development of chemical probes.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-2-(ethylsulfanyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ethylsulfanyl group can undergo oxidation and reduction reactions, influencing the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1-(Chloromethyl)-2-(ethylsulfanyl)benzene can be compared with other benzene derivatives such as:

    1-(Chloromethyl)-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    1-(Chloromethyl)-2-(phenylsulfanyl)benzene: Contains a phenylsulfanyl group, leading to different reactivity and applications.

    1-(Bromomethyl)-2-(ethylsulfanyl)benzene: Bromomethyl group instead of chloromethyl, affecting its reactivity in nucleophilic substitution reactions.

Properties

CAS No.

23010-33-5

Molecular Formula

C9H11ClS

Molecular Weight

186.7

Purity

95

Origin of Product

United States

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